4-Chloro-6-(trifluoromethyl)pyridin-2-amine
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Overview
Description
4-Chloro-6-(trifluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C6H4ClF3N2. It is a derivative of pyridine, characterized by the presence of a chloro group at the 4-position and a trifluoromethyl group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(trifluoromethyl)pyridin-2-amine typically involves the reaction of 2-fluoro-4-(trifluoromethyl)pyridine with ethylamine hydrochloride. The reaction is carried out in the presence of sodium hydroxide and dimethyl sulfoxide at elevated temperatures . The general reaction scheme is as follows:
2-Fluoro-4-(trifluoromethyl)pyridine+Ethylamine hydrochloride→this compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide and other strong bases.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, substitution with an amine would yield an aminated pyridine derivative.
Coupling Reactions: Products are typically biaryl compounds formed by the coupling of the pyridine derivative with an aryl boronic acid.
Scientific Research Applications
4-Chloro-6-(trifluoromethyl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-6-(trifluoromethyl)pyridin-2-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially affecting their pharmacokinetics and pharmacodynamics .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)aniline
- 6-(Trifluoromethyl)-2-pyridinamine
- 4-Chloro-2-(trifluoromethyl)pyridine
Uniqueness
4-Chloro-6-(trifluoromethyl)pyridin-2-amine is unique due to the specific positioning of the chloro and trifluoromethyl groups on the pyridine ring. This arrangement can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .
Properties
IUPAC Name |
4-chloro-6-(trifluoromethyl)pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c7-3-1-4(6(8,9)10)12-5(11)2-3/h1-2H,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQHTGQCEBDIDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50558389 |
Source
|
Record name | 4-Chloro-6-(trifluoromethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50558389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117519-06-9 |
Source
|
Record name | 4-Chloro-6-(trifluoromethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50558389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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